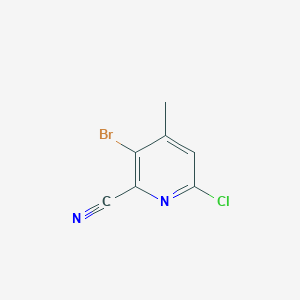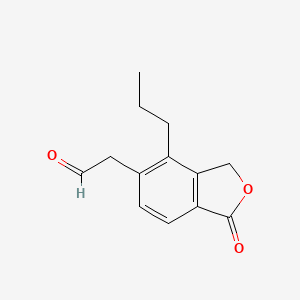
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the construction of benzofuran rings through free radical cyclization cascades, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it a favorable method for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-3-hydroxy-1-oxo-1,3-dihydro-2-benzofuran-4-yl β-D-mannopyranoside
- N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
- (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Uniqueness
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-(1-oxo-4-propyl-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C13H14O3/c1-2-3-10-9(6-7-14)4-5-11-12(10)8-16-13(11)15/h4-5,7H,2-3,6,8H2,1H3 |
Clave InChI |
INYWPTCIEPYRIX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1COC2=O)CC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


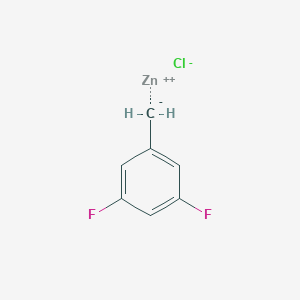

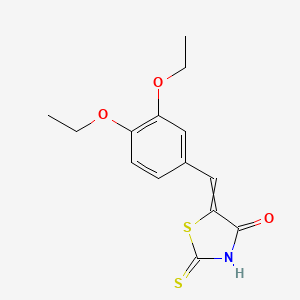

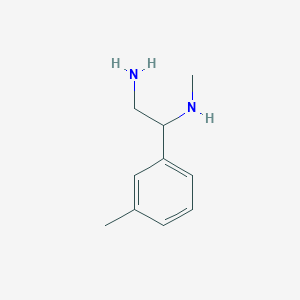

![Dimethyl [2-(2-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8560617.png)

